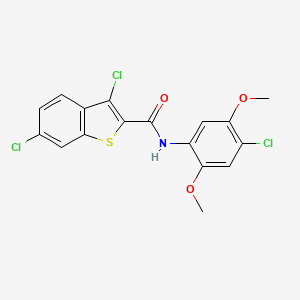![molecular formula C20H18ClF3N6OS B4657045 5-(5-CHLORO-2-THIENYL)-N~2~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4657045.png)
5-(5-CHLORO-2-THIENYL)-N~2~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
概要
説明
5-(5-Chloro-2-thienyl)-N~2~-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolopyrimidines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-chloro-2-thienyl)-N~2~-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps:
Formation of the Pyrazolopyrimidine Core: The initial step involves the construction of the pyrazolopyrimidine core through a cyclization reaction between a suitable pyrazole derivative and a pyrimidine precursor.
Introduction of the Chlorothienyl Group: The chlorothienyl group is introduced via a substitution reaction, where a thienyl derivative is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Dimethylpyrazolyl Group: The dimethylpyrazolyl group is attached through a nucleophilic substitution reaction, where a dimethylpyrazole derivative reacts with an appropriate electrophilic intermediate.
Incorporation of the Trifluoromethyl Group: The trifluoromethyl group is incorporated using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
5-(5-Chloro-2-thienyl)-N~2~-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens, alkylating agents, or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), nucleophiles (amines, thiols).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
5-(5-Chloro-2-thienyl)-N~2~-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or neuroprotective activities.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 5-(5-chloro-2-thienyl)-N~2~-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or proteins involved in various biological processes.
Pathways Involved: It may modulate signaling pathways, such as those related to inflammation, cell proliferation, or apoptosis, leading to its observed effects.
類似化合物との比較
Similar Compounds
- 5-(5-Chloro-2-thienyl)-N~2~-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-7-(methyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- 5-(5-Chloro-2-thienyl)-N~2~-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-7-(ethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Uniqueness
The presence of the trifluoromethyl group in 5-(5-chloro-2-thienyl)-N~2~-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide distinguishes it from similar compounds
特性
IUPAC Name |
5-(5-chlorothiophen-2-yl)-N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClF3N6OS/c1-11-8-12(2)29(27-11)7-3-6-25-19(31)14-10-18-26-13(15-4-5-17(21)32-15)9-16(20(22,23)24)30(18)28-14/h4-5,8-10H,3,6-7H2,1-2H3,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKDBDZJQDBDLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCNC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=C(S4)Cl)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClF3N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-2-[4-(pyridin-2-ylcarbonyl)piperazin-1-yl]quinoline](/img/structure/B4656962.png)
![2-{[4-(4-Chlorophenyl)-3-(methoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B4656968.png)
![1,2-di(spiro[4H-isoquinoline-3,1'-cyclopentane]-1-yl)hydrazine](/img/structure/B4656970.png)
![3-bromo-4-[2-(2-chlorophenoxy)ethoxy]-5-ethoxybenzaldehyde](/img/structure/B4656979.png)
![(5E)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B4656980.png)
![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(1-naphthyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4656984.png)

![N-2-biphenylyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4656990.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B4657002.png)
![3,4,5-triethoxy-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B4657008.png)

![5-[(2,4-difluorophenoxy)methyl]-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B4657023.png)
![2-(3-CHLOROPHENOXY)-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}ACETAMIDE](/img/structure/B4657029.png)
![5-(DIMETHYLSULFAMOYL)-N-[(FURAN-2-YL)METHYL]-2-METHYLBENZAMIDE](/img/structure/B4657048.png)
